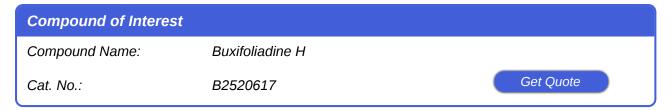


Buxifoliadine H: A Technical Guide to its Discovery, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine H is a naturally occurring acridone alkaloid first identified from the root bark of Severinia buxifolia. This document provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of **Buxifoliadine H**. It includes a summary of its physicochemical properties, detailed spectroscopic data, and the experimental protocols for its extraction and purification. Additionally, this guide outlines the methodology for assessing its cytotoxic effects against human cancer cell lines and discusses the current state of knowledge regarding its synthesis. This technical guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of **Buxifoliadine H**.

Discovery and Natural Occurrence

Buxifoliadine H was first isolated from the root bark of Severinia buxifolia (synonymous with Atalantia buxifolia), a plant belonging to the Rutaceae family.[1][2] This plant has a history of use in Chinese folk medicine for treating a variety of ailments, including rheumatism, paralysis, snakebites, and malaria.[1] The investigation of the chemical constituents of Severinia buxifolia collected in Hainan, China, led to the identification of eight new acridone alkaloids, one of which was named **Buxifoliadine H**.[1][2]



Physicochemical and Spectroscopic Data

Buxifoliadine H is an acridone alkaloid with the molecular formula C16H15NO6 and a molecular weight of 317.29 g/mol .[3] Its chemical structure is 1,3,6-trihydroxy-4,5-dimethoxy-10-methyl-9,10-dihydroacridin-9-one. The compound presents as yellow needles with a melting point of 215–217°C.[1]

Table 1: Physicochemical Properties of Buxifoliadine H

Property	Value	Reference
Molecular Formula	C16H15NO6	[3]
Molecular Weight	317.29	[3]
CAS Number	263007-72-3	[3]
Appearance	Yellow needles	[1]
Melting Point	215–217 °C	[1]

Table 2: Spectroscopic Data for Buxifoliadine H

Spectroscopic Data	Value	Reference
UV λmax (nm)	425, 326, 278	[1]
IR νmax (cm-1)	1608 (C=O)	[1]
¹ H-NMR (Acetone-d6, δ ppm)	Data unavailable in snippets	[1]
¹³ C-NMR	Data unavailable in snippets	[1]
HR-EI-MS	Consistent with C16H15NO6	[1]

Note: The detailed ¹H and ¹³C NMR data are reported in the primary literature but are not available in the accessed search snippets. The provided data is based on the information available.

Experimental Protocols Isolation of Buxifoliadine H from Severinia buxifolia

Foundational & Exploratory





The following protocol is based on the description of the isolation of acridone alkaloids from the root bark of Severinia buxifolia.[1]

3.1.1. Plant Material and Extraction

- Air-dried and powdered root bark of Severinia buxifolia is subjected to extraction with methanol (MeOH) at room temperature.
- The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

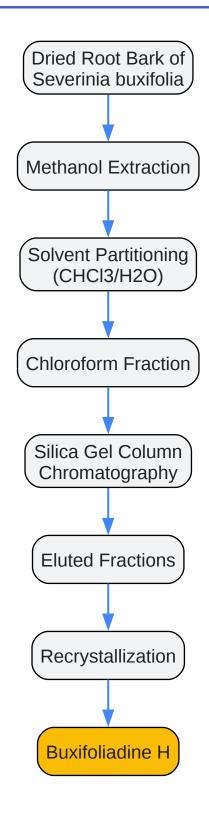
3.1.2. Solvent Partitioning

- The crude methanol extract is suspended in water (H₂O) and partitioned with chloroform (CHCl₃).
- The chloroform layer, containing the less polar compounds including acridone alkaloids, is separated.

3.1.3. Chromatographic Separation

- The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.
- The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol (MeOH).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Buxifoliadine H is isolated from the relevant fractions and further purified by recrystallization to yield yellow needles.[1]





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Figure 1. Isolation workflow for **Buxifoliadine H**.

Biological Activity: Cytotoxicity Assay



Buxifoliadine H has been reported to exhibit cytotoxic activity. The following is a generalized protocol for determining the cytotoxicity of a compound like **Buxifoliadine H** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.

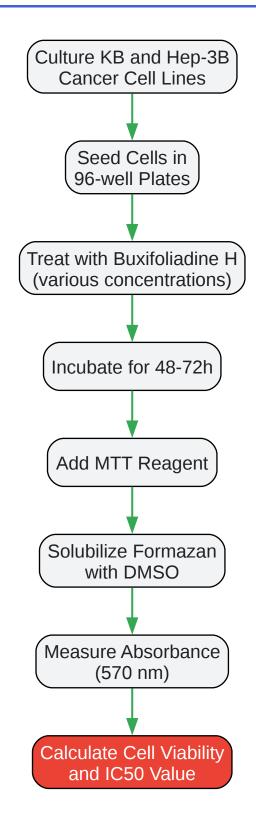
3.2.1. Cell Culture

- Human cancer cell lines, such as KB (oral squamous carcinoma) and Hep-3B (hepatocellular carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.2.2. MTT Assay Protocol

- Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
- A stock solution of Buxifoliadine H is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations.
- The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of **Buxifoliadine H**. Control wells receive medium with DMSO at the same concentration as the treated wells.
- The plates are incubated for a specified period, typically 48 or 72 hours.
- Following incubation, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is then removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.





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Figure 2. Workflow for MTT cytotoxicity assay.

History of Synthesis



As of the current literature review, there is no reported total synthesis of **Buxifoliadine H**. The compound is currently sourced through isolation from its natural plant origin. The development of a synthetic route would be a significant contribution to the field, enabling further investigation of its biological activities and structure-activity relationships.

Conclusion

Buxifoliadine H is an acridone alkaloid with a defined structure and demonstrated cytotoxic activity against cancer cell lines. This technical guide has summarized the key information regarding its discovery, isolation from Severinia buxifolia, and methods for evaluating its biological potential. The lack of a total synthesis presents an opportunity for synthetic chemists. Further research is warranted to fully elucidate the mechanism of its cytotoxic action and to explore its potential as a lead compound in drug discovery.

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